Home > Products > Screening Compounds P106355 > Fumonisin B1-13C4
Fumonisin B1-13C4 - 1324564-22-8

Fumonisin B1-13C4

Catalog Number: EVT-1466595
CAS Number: 1324564-22-8
Molecular Formula: C34H59NO15
Molecular Weight: 725.807
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fumonisin B1-13C4 is a stable isotope-labeled analog of Fumonisin B1 (FB1), a mycotoxin primarily produced by the fungi Fusarium verticillioides and Fusarium proliferatum. FB1 commonly contaminates maize and other cereal crops, posing significant health risks to humans and animals. [, , , , ]

The difference between FB1 and FB1-13C4 lies in the presence of four carbon-13 isotopes in the latter, replacing four carbon-12 atoms. This isotopic labeling makes FB1-13C4 distinguishable from naturally occurring FB1 in mass spectrometry analyses, making it a valuable tool for various research applications. []

Fumonisin B1

Compound Description: Fumonisin B1 (FB1) is the most prevalent and toxic member of the fumonisin mycotoxin family. It is primarily produced by Fusarium verticillioides and Fusarium proliferatum fungi, known to contaminate maize and other cereal crops. FB1 exhibits its toxicity through structural mimicry of sphinganine and sphingosine, crucial components of sphingolipids. By competitively inhibiting ceramide synthase, a key enzyme in sphingolipid biosynthesis, FB1 disrupts the delicate balance of sphingolipid metabolism. [, , , , , ] This disruption leads to a cascade of detrimental effects, including altered cell signaling, increased cell death, and ultimately contributing to various diseases in both animals and plants. [, , , , ] FB1 is associated with numerous health issues in livestock and humans, ranging from acute toxicity and immune suppression to organ damage, reproductive problems, and even cancer. [, , , , , ]

N-(1-deoxy-D-fructos-1-yl)-fumonisin B1

Compound Description: N-(1-deoxy-D-fructos-1-yl)-fumonisin B1 (NDF) is a product of thermal degradation of FB1 during food processing via Maillard-type reactions. [] These reactions involve the interaction of sugars with amino acids, leading to the formation of a diverse range of compounds, some of which may have different toxicological properties compared to the parent compound. Studies show that NDF undergoes partial cleavage (approximately 41%) during simulated digestion but remains relatively stable against human colon microflora. [] This finding suggests that a significant portion of ingested NDF could potentially be absorbed in the human gastrointestinal tract.

Sphinganine & Sphingosine

Compound Description: Sphinganine and sphingosine are long-chain aliphatic amino alcohols that serve as the fundamental building blocks of sphingolipids. [, , ] Sphingolipids are essential components of cell membranes, playing crucial roles in maintaining structural integrity, regulating cell signaling, and modulating diverse cellular processes. [, ] The structural similarity between FB1 and these sphingoid bases lies at the heart of FB1's toxicity. [, , , ] FB1 acts as a competitive inhibitor of ceramide synthases, enzymes responsible for utilizing sphinganine and sphingosine in the biosynthesis of ceramide, a central molecule in sphingolipid metabolism. [, , , ] This inhibition disrupts the delicate balance of sphingolipid levels, leading to a cascade of events that ultimately contribute to FB1's toxic effects.

N-acyl-Fumonisin B1

Compound Description: N-acyl-fumonisin B1 derivatives are newly identified metabolites of fumonisin mycotoxins. [] They are formed through the N-acylation of FB1 and hydrolyzed FB1 (HFB1) by specific isoforms of ceramide synthase (CerS) enzymes. [] The length of the acyl chain in these metabolites varies depending on the specific CerS isoform involved in the acylation process. [] Studies show that N-acyl-FB1 derivatives exhibit higher cytotoxicity compared to their parent compound, FB1. [] This discovery points to a previously unknown aspect of fumonisin-related toxicity, where metabolic processes within cells can lead to the formation of more potent toxins.

Fumonisin B2 & Fumonisin B3

Compound Description: Fumonisin B2 (FB2) and Fumonisin B3 (FB3) are structurally similar to FB1, belonging to the same fumonisin mycotoxin family. [, , ] They are often found alongside FB1 as co-contaminants in maize and other grains. [, , ] While less toxic than FB1, both FB2 and FB3 contribute to the overall toxicity of fumonisin exposure. [, , ] Their presence further complicates the risk assessment of FB1 contamination in food and feed, highlighting the need for analytical methods capable of detecting and quantifying these related compounds.

Source

Fumonisin B1 is predominantly sourced from contaminated crops, especially corn, where Fusarium species thrive. The compound was first isolated in 1988 and has since been studied extensively for its toxicological implications. The 13C4 isotope labeling allows for enhanced detection and quantification in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.

Classification

Fumonisin B1-13C4 is classified as a mycotoxin, specifically within the fumonisins group. It is recognized for its ability to inhibit ceramide synthase, thereby affecting sphingolipid metabolism. This classification is crucial for understanding its biochemical interactions and potential health risks.

Synthesis Analysis

Methods

The synthesis of fumonisin B1-13C4 typically involves the cultivation of Fusarium species under controlled conditions to produce fumonisin B1, followed by isotopic labeling. Specific methods include:

  1. Cultivation: Strains of Fusarium are cultured on maize substrates to induce the production of fumonisins.
  2. Extraction: Fumonisin B1 is extracted using solvents such as methanol or acetonitrile.
  3. Isotopic Labeling: The compound undergoes chemical modification to incorporate carbon-13 isotopes, often through de novo synthesis pathways or metabolic labeling techniques.

Technical details regarding the synthesis can vary based on the specific protocols used in laboratories, but high-performance liquid chromatography (HPLC) and mass spectrometry are essential for purification and analysis.

Molecular Structure Analysis

Structure

Fumonisin B1-13C4 shares the same molecular structure as fumonisin B1 but contains four carbon-13 atoms. The chemical formula for fumonisin B1 is C34H59N3O9C_{34}H_{59}N_{3}O_{9} with a molecular weight of 721.8 g/mol. The structure features a long aliphatic chain with multiple hydroxyl groups and an amine group.

Data

Chemical Reactions Analysis

Reactions

Fumonisin B1-13C4 participates in several chemical reactions typical of mycotoxins:

  1. Hydrolysis: Under alkaline conditions, fumonisin B1 can be hydrolyzed to form hydrolyzed fumonisins.
  2. Derivatization: It can undergo derivatization for enhanced detection in chromatographic methods.
  3. Sphingolipid Interaction: Fumonisin B1 inhibits sphingolipid biosynthesis by blocking ceramide synthase, leading to an accumulation of sphinganine and other metabolites.

Technical details regarding these reactions often involve specific conditions such as pH levels, temperature, and the presence of catalysts or solvents.

Mechanism of Action

Process

The primary mechanism of action for fumonisin B1 involves the inhibition of ceramide synthase, an enzyme crucial for sphingolipid metabolism. This inhibition leads to:

  • Accumulation of Sphinganine: Increased levels can disrupt cellular signaling pathways.
  • Oxidative Stress: The imbalance may induce oxidative stress within cells.
  • Cell Death: Prolonged exposure can result in apoptosis or necrosis in susceptible cell types.

Data

Studies have shown that exposure to fumonisin B1 can lead to significant alterations in cell morphology and function, particularly in liver and kidney tissues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fumonisin B1 is typically a white or off-white powder.
  • Solubility: It is soluble in polar organic solvents like methanol and acetonitrile but less soluble in water.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.

Chemical Properties

  • Molecular Weight: 721.8 g/mol
  • Log P (Octanol/Water Partition Coefficient): 1.84 indicates moderate hydrophobicity.
  • pKa Values: Reflects its acidic properties; specific values vary based on environmental conditions.

Relevant analyses include stability studies under various pH levels and temperatures to determine optimal storage conditions.

Applications

Scientific Uses

Fumonisin B1-13C4 serves several important roles in scientific research:

  • Analytical Chemistry: Used as an internal standard for quantifying fumonisins in food samples via LC-MS/MS techniques.
  • Toxicology Studies: Helps elucidate the mechanisms by which fumonisins exert their toxic effects on cells and organisms.
  • Food Safety Monitoring: Assists in assessing contamination levels in agricultural products, contributing to risk assessments related to human and animal health.
Introduction to Fumonisin B1-<sup>13</sup>C<sub>4</sub>

Chemical Structure and Isotopic Labeling of Fumonisin B1-13C4

The molecular architecture of fumonisin B1-13C4 maintains the complex 20-carbon backbone structure characteristic of fumonisins, featuring two tricarballylic acid esters attached to a long hydrocarbon chain with hydroxyl, methyl, and amino functional groups. The isotopic labeling specifically targets four carbon atoms within this structure, creating a mass shift detectable by mass spectrometry while preserving the compound's stereochemistry and reactivity. This precise modification enables researchers to distinguish the standard from native fumonisin B1 (C34H59NO15) through a +4 Dalton mass increment in mass spectrometric analysis without altering chromatographic behavior [7] [8].

The synthesis of fumonisin B1-13C4 involves sophisticated organic chemistry techniques, typically incorporating 13C-labeled precursors during biosynthetic processes or via semi-synthetic approaches. The product must undergo rigorous purification to achieve >95% chemical purity by HPLC and >99% isotopic enrichment at the designated carbon positions, ensuring optimal performance as an analytical standard. The molecular weight of 725.80 g/mol distinguishes it from both the native compound (721.83 g/mol) and fully labeled fumonisin B1-13C34 (755.58 g/mol), which contains 13C at all carbon positions [5] [7] [8].

Solubility characteristics remain consistent with the native mycotoxin, with the compound dissolving readily in polar organic solvents like methanol, ethanol, DMF, or DMSO but exhibiting poor solubility in water. This property profile facilitates preparation of stock solutions compatible with common liquid chromatography systems while ensuring the labeled standard co-elutes with native fumonisins during reversed-phase chromatographic separation—a critical requirement for accurate quantification [8].

Role of Stable Isotopes in Mycotoxin Research

Stable isotope-labeled internal standards represent a transformative advancement in mycotoxin analysis, effectively addressing matrix effects and recovery variations that compromise analytical accuracy. Fumonisin B1-13C4 functions as an ideal internal standard because its chemical properties mirror those of native fumonisin B1 throughout sample preparation—including extraction, clean-up, and concentration steps—while exhibiting distinct mass spectrometric detection characteristics. When added to samples prior to extraction, it corrects for losses occurring during sample preparation and matrix-induced signal suppression or enhancement in the mass spectrometer ion source [5].

The application of 13C-labeled standards offers distinct advantages over deuterated analogs, particularly regarding retention time matching. While deuterium incorporation may subtly alter compound hydrophobicity, leading to slight chromatographic shifts, the 13C4 label maintains identical retention behavior to the unlabeled mycotoxin. This precise co-elution ensures accurate compensation of ionization effects occurring during chromatographic separation. Furthermore, the use of 13C rather than 2H prevents potential hydrogen-deuterium exchange in protic solvents, enhancing stability during storage and analysis [5] [7].

Beyond quantification, fumonisin B1-13C4 serves as a powerful tracer in metabolism and toxicokinetic studies. Its unique mass signature allows researchers to distinguish between administered compound and endogenous metabolites, facilitating precise tracking of absorption, distribution, metabolic transformation, and excretion pathways. This capability has proven particularly valuable in elucidating sphingolipid metabolism disruption mechanisms, where fumonisin B1 inhibits ceramide synthase, causing sphinganine accumulation—a biomarker of exposure. The labeled standard enables sensitive detection of these biochemical effects even in complex biological matrices [5] [8].

Historical Context: Discovery and Biosynthetic Origins of Fumonisins

The discovery of fumonisins emerged from veterinary and epidemiological investigations in South Africa during the 1970s and 1980s. Researchers identified Fusarium verticillioides (then classified as F. moniliforme) as the predominant fungus contaminating maize associated with two distinct disease outbreaks: equine leukoencephalomalacia (ELEM), a fatal neurological disorder in horses, and high incidence rates of human esophageal cancer in Transkei regions. Culture material from strain MRC 826 of F. verticillioides, isolated from contaminated Transkei maize, reproduced ELEM in horses and caused porcine pulmonary edema (PPE) in pigs. Subsequent toxicological studies demonstrated its hepatocarcinogenicity in rats, prompting intensive efforts to identify the causative compounds [1] [6].

In 1988, researchers at the Programme on Mycotoxins and Experimental Carcinogenesis of the South African Medical Research Council achieved the seminal breakthrough—isolating and characterizing fumonisins B1 and B2 as the previously unidentified carcinogens. Collaborative work with the Council for Scientific and Industrial Research elucidated their novel chemical structures featuring a 20-carbon backbone with multiple functional groups. This discovery explained the diverse toxicological effects observed: fumonisins disrupted sphingolipid metabolism through inhibition of ceramide synthase, providing a biochemical mechanism for both acute toxicoses and chronic carcinogenic effects. The significance of this finding became globally apparent when widespread contamination of the 1989 U.S. corn crop precipitated large-scale outbreaks of ELEM and PPE, confirming fumonisins as major agricultural contaminants [1] [2] [6].

Biosynthetic studies revealed fumonisins derive from a polyketide pathway incorporating alanine as a key precursor. Isotopic labeling experiments demonstrated intact incorporation of L-alanine into the fumonisin backbone, with static cultures showing 5.5% incorporation efficiency. This biosynthetic route explained the structural features of fumonisins and facilitated production of labeled analogs for research purposes. The identification of the fumonisin biosynthetic gene cluster further confirmed this pathway and enabled genetic approaches to study toxin production [4].

  • Table 2: Historical Milestones in Fumonisin Research

    YearEventSignificance
    1970Fusarium verticillioides identified in ELEM-outbreak maizeEstablished fungal link to animal disease
    1970sHigh EC rates linked to F. verticillioides-contaminated maize in TranskeiSuggested human health implications
    1984F. verticillioides culture material shown hepatocarcinogenic in ratsDemonstrated carcinogenic potential
    1988Fumonisin B1 and B2 isolated and characterizedStructural elucidation of causative toxins
    1989U.S. corn contamination causes ELEM/PPE outbreaksConfirmed global significance
    1993Alanine identified as biosynthetic precursorEnabled production of labeled analogs
    2000sCommercial availability of 13C-labeled standardsImproved analytical accuracy
  • Table 3: Biosynthetic Precursors of Fumonisins

    PrecursorIncorporation EfficiencyCulture ConditionsPrimary Incorporation Site
    L-alanine5.5%Static cultureAmino group and adjacent carbons
    L-alanine1.1-1.4%Shaken cultureAmino group and adjacent carbons
    AcetateNot reportedVariousPolyketide backbone
    MethionineNot reportedVariousMethyl groups

Properties

CAS Number

1324564-22-8

Product Name

Fumonisin B1-13C4

IUPAC Name

(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

Molecular Formula

C34H59NO15

Molecular Weight

725.807

InChI

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i14+1,15+1,28+1,29+1

InChI Key

UVBUBMSSQKOIBE-MRKPEMRISA-N

SMILES

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Synonyms

(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; Macrofusine-13C4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.